7-(3,4-DIMETHOXYPHENYL)-4-(3-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

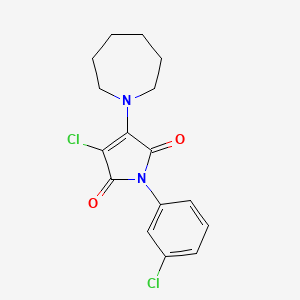

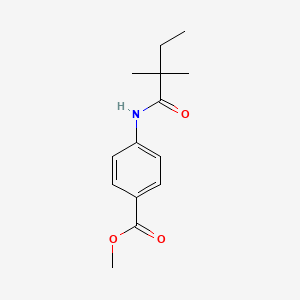

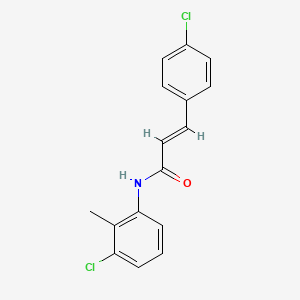

7-(3,4-DIMETHOXYPHENYL)-4-(3-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a useful research compound. Its molecular formula is C23H23NO5 and its molecular weight is 393.4 g/mol. The purity is usually 95%.

The exact mass of the compound 7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is 393.15762283 g/mol and the complexity rating of the compound is 674. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Excited-state Intramolecular Proton Transfer (ESIPT) Inspired Azole-Quinoline Based Fluorophores

The compound 7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has applications in the development of ESIPT-inspired azole-quinoline based fluorophores, showcasing its potential in photophysical studies. Researchers synthesized quinoline derivatives containing benzimidazole and benzothiazole moieties, exploring their photophysical behaviors across various solvent polarities using UV–vis and fluorescence spectroscopy. The studies indicated solvent polarity-dependent emission properties, with observations of dual emissions (normal and ESIPT emission) and large Stokes’ shifts. These fluorophores exhibited thermal stability up to 300°C, suggesting their utility in applications requiring high thermal resistance (Padalkar & Sekar, 2014).

Reactions of Heterocyclic Quinone Methides

Another significant application involves the reactions of heterocyclic quinone methides, highlighting the compound's versatility in organic synthesis. The study demonstrated the synthesis and dimerization reactions of quinone methides, which can further react with various compounds to produce Diels-Alder cycloaddition products. This research underscores the compound's role in synthesizing complex organic molecules, contributing to the field of medicinal chemistry and material science (Chauncey & Grundon, 1990).

Disease-Modifying Antirheumatic Drug Metabolites

Further extending its application scope, the compound has been studied in the context of disease-modifying antirheumatic drugs (DMARDs). Research focused on synthesizing and analyzing the pharmacological properties of its metabolites, revealing insights into its potential anti-inflammatory effects. This indicates the compound's relevance in pharmaceutical research, particularly in developing treatments for conditions such as rheumatoid arthritis (Baba et al., 1998).

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives, including the subject compound, have shown promising anticancer activities. A study on novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives revealed potent cytotoxicity against various tumor cell lines. These derivatives induced cell cycle arrest and apoptosis, highlighting their potential as anticancer agents. The research identified lead compounds for further optimization, emphasizing the compound's significance in oncological drug development (Chen et al., 2013).

Synthesis and Electrochemical Properties of Tetrasubstituted Tetraphenylethenes

The compound's framework has been utilized in synthesizing tetrasubstituted tetraphenylethenes, exploring their electrochemical properties. This research contributes to the development of materials with potential applications in electronic devices, showcasing the compound's versatility beyond biomedical applications (Schreivogel et al., 2006).

Propriétés

IUPAC Name |

7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO5/c1-28-20-7-6-13(11-21(20)29-2)15-9-18-23(19(26)10-15)17(12-22(27)24-18)14-4-3-5-16(25)8-14/h3-8,11,15,17,25H,9-10,12H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCPCLNEDJZBPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC(=CC=C4)O)C(=O)C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5580316.png)

![N-(3,4-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B5580327.png)

![1-ethyl-5-oxo-N-[(1-phenylcyclohexyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5580374.png)

![1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYLTHIOUREA](/img/structure/B5580378.png)

![2-(1-adamantyl)-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}acetamide](/img/structure/B5580396.png)

![7-(4-phenoxybutanoyl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5580404.png)